Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 1088807-19-5) is a chiral β-amino ester derivative with a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . The compound features a 4-methoxyphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety. Its (R)-enantiomer is specifically noted for applications in fine chemical synthesis, particularly in pharmaceutical intermediates . The 4-methoxy substitution enhances electron-donating properties, influencing reactivity and solubility, while the hydrochloride salt improves stability for storage and handling .
Properties
IUPAC Name |
methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBYAHWVBKOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124082-17-3 | |
| Record name | Benzenepropanoic acid, β-amino-4-methoxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124082-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Ester Group Modifications
Functional Group Additions
Key Research Findings
Chirality Effects : The (R)-enantiomer of the target compound exhibits higher enantiomeric purity (>99% ee) compared to racemic analogs, critical for asymmetric synthesis in drug development .
Synthetic Challenges : Ethyl variants with branched alkoxy groups (e.g., isopropoxy) require specialized chromatography for isomer separation due to similar retention times .
Pharmacological Relevance: Analogues like Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl are identified as impurities in Venlafaxine HCl, underscoring the need for strict purity controls .
Stability Data : Hydrochloride salts of para-methoxy derivatives demonstrate superior thermal stability (decomposition >200°C) compared to hydroxylated analogs .
Biological Activity
Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid derivative known for its diverse biological activities. This compound, characterized by its unique structure, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and anticancer treatments.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.70 g/mol. It features a methoxy group attached to a phenyl ring and a propanoate moiety, contributing to its solubility and ability to permeate biological membranes, making it suitable for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with specific receptors in the central nervous system. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group engages in hydrophobic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Potential Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects, influencing neurotransmitter pathways relevant to neurological disorders such as Alzheimer's and Parkinson's diseases. Studies have shown that it could act as an agonist or antagonist at certain receptor sites, potentially enhancing neuronal activity or providing protective effects against neurodegeneration .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have demonstrated its potential as an anticancer agent. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity higher than that of standard antioxidants like ascorbic acid .
Case Studies and Research Findings
- Anticancer Efficacy : In a study investigating the cytotoxicity of various derivatives against cancer cell lines, this compound showed promising results with IC50 values comparable to established chemotherapeutics .
- Neuroprotective Studies : Another research effort focused on the compound's ability to modulate neurotransmitter systems. It was found to influence receptor activity significantly, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that allow for variations in yield and purity. Common methods include reactions that modify the structure to enhance biological activity or create novel derivatives with unique properties.
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride, and what are their key limitations?
Answer: The compound is typically synthesized via a three-step process:
Mitsunobu reaction or Friedel-Crafts alkylation to introduce the 4-methoxyphenyl group.
Amination using ammonia or a protected amine source (e.g., benzylamine) under reductive conditions.
Esterification with methanol and subsequent hydrochloride salt formation .
Limitations include low stereochemical control (racemization risk) during amination and side reactions (e.g., over-alkylation) in Friedel-Crafts steps. Yield optimization often requires rigorous temperature control (-10°C to 25°C) and inert atmospheres .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Answer: A multi-technique approach is recommended:
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to detect impurities (e.g., unreacted 4-methoxyphenyl precursors) .
- NMR : Key signals include δ 3.78 ppm (methoxy singlet), δ 4.20–4.50 ppm (propanoate methylene), and δ 7.2–7.5 ppm (aromatic protons). Contradictions in integration ratios may indicate residual solvents or diastereomers .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 254.1 (free base) and a chloride adduct at m/z 290.0 .
Advanced Research Questions
Q. Q3. What strategies mitigate stereochemical instability during synthesis, particularly for enantiomerically pure forms?
Answer: Racemization occurs due to the labile α-proton adjacent to the amino group. Solutions include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during amination to enforce stereoselectivity (>90% ee) .
- Low-Temperature Workup : Maintain reactions below 0°C to slow proton exchange.
- Protection Schemes : Boc or Fmoc groups stabilize the amine, though deprotection requires acidic conditions (HCl/dioxane), risking ester hydrolysis .
Q. Q4. How does hygroscopicity impact experimental reproducibility, and what handling protocols are critical?
Answer: The hydrochloride salt is highly hygroscopic, absorbing moisture within minutes under ambient conditions. This alters solubility (e.g., in DMSO or ethanol) and complicates stoichiometric calculations. Protocols:
Q. Q5. What computational tools predict reactivity in novel reaction environments (e.g., ionic liquids)?
Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models charge distribution, identifying nucleophilic sites (e.g., amino group pKa ~8.5) .
- Molecular Dynamics : GROMACS simulations assess solvent interactions, predicting solubility in ionic liquids like [BMIM][PF6] .
- ADMET Predictor : Evaluates stability under oxidative stress (e.g., peroxide-mediated degradation pathways) .
Data Contradiction Analysis
Q. Q6. How should researchers resolve discrepancies in reported melting points (e.g., 186–189°C vs. 175–180°C)?
Answer: Variations arise from:
- Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable form .
- Impurities : Use preparative HPLC to remove byproducts (e.g., methyl 3-(4-methoxyphenyl)acrylate, detected via UV-Vis at 280 nm) .
- Heating Rate : Standardize DSC protocols at 10°C/min under nitrogen .
Q. Q7. Why do NMR spectra occasionally show unexpected splitting patterns for aromatic protons?
Answer: Dynamic proton exchange between amine and solvent (e.g., D2O) causes peak broadening. Solutions:
- Deuterated DMSO-d6 : Suppresses exchange, resolving doublets (J = 8.5 Hz) for para-substituted aryl groups .
- Variable Temperature NMR : Cooling to -40°C slows exchange, clarifying splitting .
Application-Driven Methodologies
Q. Q8. How can this compound serve as a precursor for neuroactive or anticancer agents?
Answer:
- Serotonin Analogues : React with 5-hydroxytryptophan derivatives via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
- Kinase Inhibitors : Introduce sulfonamide or urea moieties at the amino group to enhance binding to ATP pockets .
- Prodrug Design : Ester hydrolysis in vivo releases the free acid, improving bioavailability (t1/2 = 2.3 h in rat plasma) .
Q. Q9. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines)?
Answer:
- LC-MS/MS : Employ MRM transitions (e.g., m/z 102 → 85 for N-nitrosodimethylamine) with a LOQ of 0.1 ppm .
- Derivatization : React with 2-naphthol under acidic conditions to enhance UV detection sensitivity .
Stability and Storage
Q. Q10. What degradation products form under accelerated stability conditions (40°C/75% RH)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
